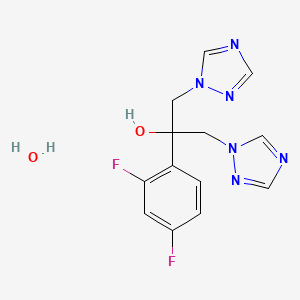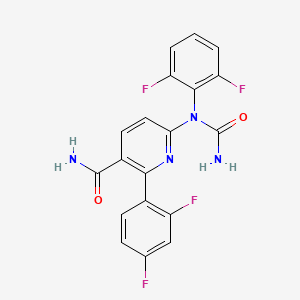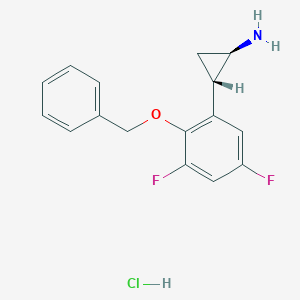
Fluconazole hydrate
Descripción general
Descripción
Fluconazole is a first-generation bis-triazole antifungal medicine commonly used to treat invasive fungal infections, including candidiasis . It is on the World Health Organization’s List of Essential Medicines .
Synthesis Analysis
The development of a flow chemistry approach to the anti-fungal fluconazole is described. A continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone was achieved with no intermediate purification .Molecular Structure Analysis
Fluconazole has a molecular formula of C13H12F2N6O and a molecular weight of 306.28 . The configuration of Fluconazole varied greatly among the five cocrystal hydrate forms concerning Fluconazole form II .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fluconazole are complex and involve multiple steps. The Corey-Chaykovsky epoxidation of ketone 4, which is traced to α-chloroketone 5. Finally, α-chloroketone is synthesized by a Friedel-Crafts acylation with 1,3-difluorobenzene .Physical And Chemical Properties Analysis
Fluconazole has a molecular weight of 306.277 g·mol −1 . It is highly absorbed by the gastrointestinal tract, and it spreads easily by body fluids .Aplicaciones Científicas De Investigación
Treatment of Superficial and Systemic Fungal Infections : Fluconazole hydrate has been developed for treating both superficial and systemic fungal infections, showing effectiveness in various tissues, including cerebrospinal fluid, which allows it to treat systemic infections like coccidioidal meningitis and fungal peritonitis (Debruyne & Ryckelynck, 1993).
Activity Against Candida and Cryptococcus Species : It shows significant antifungal activity against pathogenic Candida and Cryptococcus species, and has been used effectively for oropharyngeal, esophageal, and systemic candidiasis, as well as for cryptococcal meningitis (Grant & Clissold, 1990).
Population Pharmacokinetics in Infants : Fluconazole's pharmacokinetics have been studied in infants, indicating its increasing use to prevent and treat invasive candidiasis in neonates. The study provided insights into dosage adjustments required for this age group (Wade et al., 2008).
Pharmacokinetic Drug-Drug Interactions : Fluconazole's role in drug-drug interactions, particularly with CYP450 enzymes, has been studied, highlighting its moderate inhibitory effects on various cytochromes, which is essential for predicting clinical drug-drug interactions (Lu et al., 2008).
Bioavailability in Skin after Oral Medication : The bioavailability of fluconazole in various skin structures after oral administration has been documented, demonstrating its accumulation in the stratum corneum, which is relevant for treating cutaneous mycoses (Wildfeuer et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
To modulate the physicochemical properties of Fluconazole, the crystal engineering technique was employed. Five novel cocrystal hydrates of Fluconazole with a range of phenolic acids were disclosed and reported for the first time . The formation of these hydrates significantly improves the stability of Fluconazole .
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZFKRINVAUJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluconazole hydrate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)



